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Compound of Interest

Compound Name: 2-Amino-3-methylbenzonitrile

Cat. No.: B1366670 Get Quote

This guide provides an in-depth analysis of the key spectroscopic data for the characterization

of 2-Amino-3-methylbenzonitrile (CAS No. 69797-49-5). As a molecule incorporating a nitrile,

a primary amine, and a methyl group on an aromatic scaffold, its structural elucidation relies on

the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and

professionals in synthetic chemistry and drug development, offering a framework for

unambiguous identification and quality assessment.

Molecular Structure and Spectroscopic Overview
2-Amino-3-methylbenzonitrile possesses a molecular formula of C₈H₈N₂ and a molecular

weight of approximately 132.16 g/mol .[1][2] The strategic placement of the electron-donating

amino (-NH₂) and methyl (-CH₃) groups ortho and meta to the electron-withdrawing nitrile (-

C≡N) group creates a distinct electronic environment. This substitution pattern is the primary

determinant of the molecule's unique spectral characteristics, which we will dissect using

fundamental principles and comparative data from analogous structures.

Caption: Molecular structure of 2-Amino-3-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the

molecule. The predicted spectra are based on established substituent effects on aromatic

systems.
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¹H NMR Analysis
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, a

broad singlet for the amino protons, and a sharp singlet for the methyl group. The electron-

donating effects of the -NH₂ and -CH₃ groups will cause a general upfield shift (lower ppm) of

the aromatic protons compared to unsubstituted benzonitrile.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.2 - 7.4 Triplet (t) 1H H-5

Flanked by H-4

and H-6,

expected triplet

splitting.

~6.8 - 7.0 Doublet (d) 1H H-6
Ortho-coupled to

H-5.

~6.6 - 6.8 Doublet (d) 1H H-4

Ortho-coupled to

H-5, shifted

upfield by ortho -

NH₂ and para -

CH₃.

~4.0 - 4.5
Broad Singlet (br

s)
2H -NH₂

Exchangeable

protons, typically

broad. Position is

solvent-

dependent.

~2.2 - 2.4 Singlet (s) 3H -CH₃

Aliphatic protons

with no adjacent

proton coupling

partners.

¹³C NMR Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals,

corresponding to each unique carbon atom in the molecule. The chemical shifts are highly

sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~150 - 155 C-2

Directly attached to the

strongly electron-donating -

NH₂ group, resulting in a

significant downfield shift.

~138 - 142 C-4
Aromatic carbon experiencing

deshielding.

~132 - 135 C-6
Aromatic carbon with moderate

deshielding.

~128 - 131 C-5 Aromatic methine carbon.

~120 - 124 C-3 Attached to the methyl group.

~117 - 120 -C≡N
Characteristic chemical shift

for a nitrile carbon.

~110 - 115 C-1

Quaternary carbon attached to

the nitrile, shielded by the

ortho -NH₂ group.

~18 - 22 -CH₃

Typical range for a methyl

group attached to an aromatic

ring.[3]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Amino-3-methylbenzonitrile in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is typically used as an internal standard (δ = 0.00 ppm).
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Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the

instrument is properly tuned and shimmed for optimal resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. Average 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to

the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule. The spectrum is characterized by sharp, intense bands corresponding

to specific vibrational modes.

Spectral Analysis
The IR spectrum provides a clear "fingerprint" based on the vibrational frequencies of its

functional groups. The most diagnostic peaks are the N-H stretches from the primary amine

and the sharp C≡N stretch from the nitrile group.

Table 3: Key IR Absorption Bands
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Frequency Range
(cm⁻¹)

Vibration Type Intensity Comments

3400 - 3500
N-H Asymmetric

Stretch
Medium-Strong

A doublet is expected

for a primary amine (-

NH₂).

3300 - 3400
N-H Symmetric

Stretch
Medium

The second peak of

the primary amine

doublet.

3000 - 3100 Aromatic C-H Stretch Medium

Characteristic of sp²

C-H bonds on the

benzene ring.

2850 - 2960 Aliphatic C-H Stretch Medium-Weak
From the methyl (-

CH₃) group.

2220 - 2240 -C≡N Nitrile Stretch Strong, Sharp

A highly characteristic

and intense peak for

aromatic nitriles.[4]

~1600 - 1620 N-H Bend (Scissoring) Strong

Confirms the

presence of the

primary amine.

1450 - 1580 Aromatic C=C Stretch Medium-Strong

Multiple bands are

expected, typical for

substituted benzene

rings.

Experimental Protocol: FT-IR Spectroscopy
Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its

simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

ATR Protocol:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent like isopropanol.
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Record a background spectrum of the empty ATR stage.

Place a small amount of the solid 2-Amino-3-methylbenzonitrile sample directly onto the

crystal and apply pressure to ensure good contact.

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of the molecule, further confirming its identity.

Fragmentation Analysis
Using Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion

peak (M⁺˙) and several characteristic fragment ions. The molecular weight of 2-Amino-3-
methylbenzonitrile is 132.16, so the molecular ion peak should appear at an m/z of 132.

Molecular Ion (M⁺˙): The peak at m/z = 132 corresponds to the intact molecule with one

electron removed.

Key Fragmentation: A primary fragmentation pathway often involves the loss of a stable

radical. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is highly probable,

leading to a significant fragment ion at m/z = 117. Another common fragmentation for nitriles

is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z = 105.

[C₈H₈N₂]⁺˙
m/z = 132

(Molecular Ion)

[M - CH₃]⁺
m/z = 117- •CH₃

[M - HCN]⁺˙
m/z = 105

- HCN
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Caption: Plausible EI fragmentation pathways for 2-Amino-3-methylbenzonitrile.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample is typically introduced via a direct insertion probe or

through a gas chromatograph (GC-MS) for purified samples. For GC-MS, the sample is first

dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Ionization: Electron Ionization (EI) is a standard method. The sample molecules in the gas

phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots relative abundance against m/z.

Conclusion
The structural confirmation of 2-Amino-3-methylbenzonitrile is robustly achieved through the

complementary data provided by NMR, IR, and MS. The ¹H and ¹³C NMR spectra define the

carbon-hydrogen framework and the specific isomeric arrangement. FT-IR spectroscopy

provides rapid confirmation of the essential amino and nitrile functional groups through their

characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight

and provides insight into the molecule's stability and fragmentation patterns. Together, these

techniques offer a comprehensive and self-validating spectroscopic profile essential for quality

control and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1366670?utm_src=pdf-body
https://www.benchchem.com/product/b1366670?utm_src=pdf-body
https://www.benchchem.com/product/b1366670?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 69797-49-5 | 2-Amino-3-methylbenzonitrile - Capot Chemical [capotchem.com]

2. 69797-49-5 | 2-Amino-3-methylbenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

3. rsc.org [rsc.org]

4. Benzonitrile, 2-amino- [webbook.nist.gov]
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[https://www.benchchem.com/product/b1366670#spectroscopic-data-for-2-amino-3-
methylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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